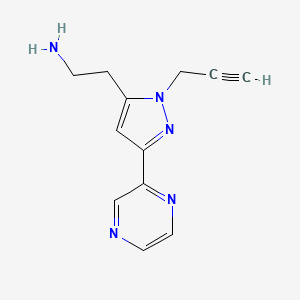![molecular formula C12H9ClN2O2 B1481758 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine CAS No. 2098048-80-5](/img/structure/B1481758.png)
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine
Overview
Description
The compound is a pyrimidine derivative with a 2,3-dihydrobenzo[b][1,4]dioxin group attached at the 6-position and a chlorine atom at the 4-position . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the aromatic nature of the pyrimidine and dioxin rings . The presence of the chlorine atom could introduce some degree of polarity to the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, pyrimidines can undergo a variety of reactions including alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the chlorine atom and the 2,3-dihydrobenzo[b][1,4]dioxin group . For example, the chlorine atom could increase the compound’s reactivity and polarity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine is utilized in the synthesis of various heterocyclic compounds with potential biological activities. For example, regioselective synthesis techniques have been developed to produce pyrrolo[2,3-d]pyrimidine derivatives, which are significant due to their biological importance. These compounds are synthesized through amine oxide rearrangement, demonstrating a method to create biologically relevant heterocycles with high yields (Majumdar, Biswas, & Mukhopadhyay, 2005).
Antineoplastic Activity
Research on benzimidazole condensed ring systems, including derivatives related to 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine, has shown promising antineoplastic (anti-cancer) properties. One study synthesized substituted 3,4-dihydro- and tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives and tested them for antineoplastic activity, revealing variable degrees of effectiveness against several cancer cell lines (Abdel-Hafez, 2007).
Antimicrobial Activity
Another application includes the synthesis of new pyrimido[4,5-b]quinoline and pyrido[2,3-d]pyrimidine compounds, showing potential as antimicrobial agents. These compounds are prepared from cyclo-condensation of α,β-unsaturated ketones and 6-aminothiouracil, with some derivatives exhibiting antibacterial and antifungal activities upon screening (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Construction of Novel Heterocyclic Systems
The molecule is also used in constructing novel heterocyclic systems linked to various moieties, demonstrating the versatility of 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine in generating biologically active compounds. These new systems have been evaluated for both antimicrobial and anticancer activities, showcasing the compound's utility in medicinal chemistry research (Ibrahim et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-(2,3-dihydro-1,4-benzodioxin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-5-8(14-7-15-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPKQBWNJPCWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481675.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)
![1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481678.png)
![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481680.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481683.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)






